molecular formula C11H14FNO B11744705 1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine

Cat. No.: B11744705
M. Wt: 195.23 g/mol
InChI Key: FTUFRAORFUSGLA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the specific conditions used[][1].

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the production of fine chemicals and pharmaceuticals[][1].

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine can be compared with similar compounds such as:

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-10-4-3-8(7-9(10)12)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3

InChI Key

FTUFRAORFUSGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC2)N)F

Origin of Product

United States

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